molecular formula C11H15BrO2 B8362941 4-(Propyloxy)-3-methoxybenzyl bromide

4-(Propyloxy)-3-methoxybenzyl bromide

Cat. No.: B8362941
M. Wt: 259.14 g/mol
InChI Key: SECRSHNJGLZZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propyloxy)-3-methoxybenzyl bromide is an alkylating agent characterized by a benzyl bromide core substituted with a methoxy (-OCH₃) group at the 3-position and a propyloxy (-OCH₂CH₂CH₃) group at the 4-position of the aromatic ring.

  • Molecular Formula: C₁₁H₁₅BrO₂ (inferred from substituents).
  • Molecular Weight: ~259.14 g/mol (calculated based on analogs like 4-(trifluoromethoxy)benzyl bromide, which has a molecular weight of 259.06 g/mol ).
  • Key Features:
    • The propyloxy group increases hydrophobicity compared to smaller alkoxy substituents (e.g., methoxy).
    • The bromomethyl (-CH₂Br) group enables nucleophilic substitution reactions, making it valuable in pharmaceutical and materials synthesis.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-1-propoxybenzene

InChI

InChI=1S/C11H15BrO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6,8H2,1-2H3

InChI Key

SECRSHNJGLZZOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CBr)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(propyloxy)-3-methoxybenzyl bromide with structurally related benzyl bromides:

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key References
This compound 3-OCH₃, 4-OCH₂CH₂CH₃ ~259.14 N/A N/A Inferred
3-Methoxybenzyl bromide 3-OCH₃ 201.06 152 1.436
4-Methoxybenzyl bromide 4-OCH₃ 201.06 N/A 1.379
4-(Trifluoromethoxy)benzyl bromide 4-OCF₃ 259.06 N/A N/A
4-Methoxy-3-nitrobenzyl bromide 3-NO₂, 4-OCH₃ 246.05 N/A N/A

Key Observations :

  • Bulky substituents like -OCH₂CH₂CH₃ may sterically hinder reactions compared to smaller groups like -OCH₃.

Key Trends :

  • Steric and Electronic Modulation :
    • 3-Methoxybenzyl bromide’s meta-substitution pattern has been used to optimize receptor binding in medicinal chemistry .
    • The trifluoromethoxy group in 4-(trifluoromethoxy)benzyl bromide enhances metabolic stability in drug candidates .

Pharmacological and Industrial Relevance

  • 3-Methoxybenzyl bromide : Used in synthesizing 2-azaspiro[4.5]decan-3-one derivatives, which are explored for central nervous system (CNS) activity .
  • 4-Methoxybenzyl bromide: A key intermediate in anti-melanoma compound analogs .
  • This compound : Likely applications in prodrugs or lipid-soluble therapeutics due to its extended alkyl chain.

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